3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring bearing a 6-methylpyrimidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step procedures
Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or through cyclization reactions involving nitriles and hydrazines.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Piperazine Ring Substitution: The piperazine ring bearing the 6-methylpyrimidinyl substituent can be synthesized separately and then coupled to the pyridazine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the substituents on the pyridazine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine or piperazine rings.
Scientific Research Applications
3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings substituted with different functional groups.
Pyrimidine Derivatives: Compounds with pyrimidine rings bearing various substituents.
Uniqueness
3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of a cyclopropyl group, a pyridazine ring, and a piperazine ring with a 6-methylpyrimidinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWGSNXTQHBNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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